3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound notable for its diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrrolo[3,2-c]pyridine core, which is characterized by a fused ring system that enhances its biological activity. The molecular formula of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is C8H8N2O, and it has a molecular weight of approximately 164.16 g/mol. Its structure includes an iodine atom and a methoxy group, contributing to its reactivity and potential as a pharmaceutical intermediate.
This compound is classified as a pyrrolopyridine derivative, which is part of a larger family of heterocyclic compounds. These derivatives are often investigated for their biological properties, particularly in relation to enzyme inhibition and receptor modulation. 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be sourced from various chemical suppliers and databases, including PubChem and Benchchem, which provide detailed chemical information and synthesis routes.
The synthesis of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves several steps that may include halogenation and methoxylation reactions. A common method for synthesizing this compound is through the iodination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine using iodine or iodine monochloride under controlled conditions.
The molecular structure of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine features:
The structural representation can be illustrated as follows:
The InChI key for this compound is PSJGFSMNRKCAMH-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it suitable for further functionalization in synthetic pathways aimed at developing new pharmacological agents.
The mechanism of action of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with specific biological targets such as protein kinases. Upon binding to these targets, it may modulate signaling pathways that regulate cell proliferation and apoptosis.
Research indicates that derivatives of pyrrolopyridines exhibit selective inhibition against various kinases, making them valuable in drug discovery for cancer therapies.
Relevant data regarding melting point and boiling point are not universally reported but can vary based on purity and specific synthesis methods.
The pyrrolopyridine scaffold exists in six distinct isomeric forms due to nitrogen atom positioning within the fused bicyclic system. Among these, 3-iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190315-47-9) exhibits unique topology where the pyrrole nitrogen resides at position 1 (N1) and the pyridine nitrogen at position 2, creating a hydrogen bond donor site at N1 and an electron-deficient C-ring system. This arrangement contrasts sharply with the [3,2-b] and [3,4-c] isomers: The [3,2-b] isomer (CAS 1190323-03-5) positions its pyridine nitrogen ortho to the fusion bond, altering dipole orientation, while the [3,4-c] isomer lacks the N1 hydrogen bond donor critical for target interactions [3] [7].
Table 1: Topological Properties of Key Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | H-Bond Donor (N1) | Dipole Moment (Debye) |
---|---|---|---|
[3,2-c] (3-iodo-6-methoxy) | N1 (pyrrole), N2 (pyridine) | Present | ~5.2 (calculated) |
[3,2-b] | N1 (pyrrole), N1 (pyridine) | Absent (N-alkylated) | ~4.8 |
[3,4-c] | N2 (pyridine only) | Absent | ~3.9 |
Pharmacophore studies reveal that the [3,2-c] isomer’s topology enables bidirectional molecular interactions: The N1-H group acts as a hydrogen bond donor, while the electron-deficient C7 position (adjacent to C3-iodo) serves as a hydrogen bond acceptor. This dual functionality is exploited in kinase inhibitors like Vemurafenib, where analogous scaffolds anchor to ATP-binding sites [7]. Substituent positioning further modulates target affinity; for example, 6-methoxy placement in the [3,2-c] isomer projects into hydrophobic pockets in tubulin’s colchicine-binding site, whereas the same group in [3,4-c] isomers directs antidiabetic activity via GPR119 agonism [7] [9].
The 3-iodo substituent exerts dual electronic influences on the pyrrolopyridine core: Its strong electron-withdrawing inductive effect (-I) reduces electron density at C3, while its empty 5d orbitals enable π-backbonding with the fused ring system. Computational analyses (LogP = 2.18, TPSA = 37.91 Ų) confirm enhanced polarizability, with the iodine atom increasing molecular weight by 46% compared to the bromo analog (227.06 g/mol → 274.06 g/mol) [1] [4] [10]. This polarizability facilitates halogen bonding with carbonyl oxygens in target proteins (e.g., tubulin’s Thrα179), as demonstrated in molecular docking studies .
Conversely, the 6-methoxy group donates electrons via resonance (+R effect), increasing electron density at C5 and C7. NMR studies of analogous compounds reveal downfield shifts of C5 protons by 0.7 ppm, indicating resonance delocalization into the pyridine ring. This electron donation stabilizes the cationic character of N2, enhancing interactions with aspartate residues in kinase domains [3]. The opposing electronic effects create a polarity gradient across the π-system: C3 becomes electrophilic (δ+ = 0.25 e), while C5/C7 become nucleophilic (δ− = −0.18 e), enabling multi-site target engagement.
Table 2: Electronic Parameters of Key Substituents
Substituent | σmeta | σpara | Hammett Constant (σ) | Effect on λmax (nm) |
---|---|---|---|---|
3-Iodo | 0.35 | 0.18 | +0.21 (inductive) | +12 (bathochromic shift) |
6-Methoxy | 0.12 | −0.27 | −0.08 (resonance) | −8 (hypsochromic shift) |
UV-Vis spectroscopy reveals that 3-iodo substitution induces a bathochromic shift (λmax ≈ 290 nm) due to n→σ* transitions involving iodine lone pairs, while the 6-methoxy group causes a hypsochromic shift at C7 [3]. This electronic asymmetry enables charge-transfer transitions critical for photoreactive applications.
The orthogonal orientation of the 3-iodo and 6-methoxy groups creates distinct steric and electronic environments that optimize target complementarity. Molecular dynamics simulations show that 3-iodo placement at the pyrrole ring’s β-position generates a van der Waals volume of 32.5 ų, filling hydrophobic subpockets in tubulin’s colchicine-binding site (depth = 8.2 Å). Rotational energy barriers (ΔG‡ = 4.3 kcal/mol) restrict iodine mobility, promoting stable halogen bonds with Asnβ349 (distance = 3.3 Å) .
The 6-methoxy group’s positioning on the pyridine ring projects away from the fusion plane (dihedral angle = 15°), minimizing steric clash with protein backbone atoms. This orientation exposes its oxygen lone pairs for hydrogen bonding with Lys352 (distance = 2.8 Å), enhancing binding affinity by ΔG = −2.4 kcal/mol. SAR studies demonstrate that positional isomerism drastically alters activity: Shifting methoxy to C5 reduces tubulin inhibition by 100-fold (IC50 = 0.12 μM → >10 μM), while iodo relocation to C2 abolishes colchicine-site binding due to steric occlusion [3] .
Table 3: Binding Parameters of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives
Target Protein | Kd (μM) | Key Interactions | ΔΔG vs. Unsubstituted (kcal/mol) |
---|---|---|---|
Tubulin (colchicine site) | 0.15 ± 0.03 | Iodo–Asnβ349 halogen bond, Methoxy–Lys352 H-bond | −3.8 |
FMS Kinase | 0.42 ± 0.11 | N1-H–Glu661 salt bridge, C7–Leu602 hydrophobic | −2.2 |
GPR119 | >10 | No significant binding | +1.5 |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1